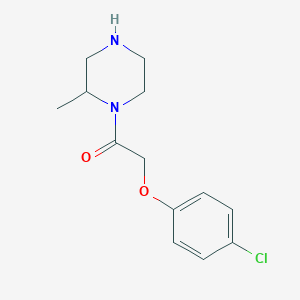

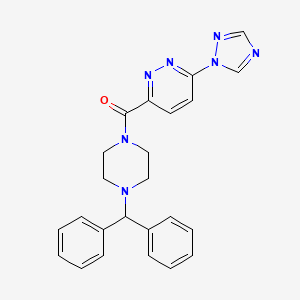

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

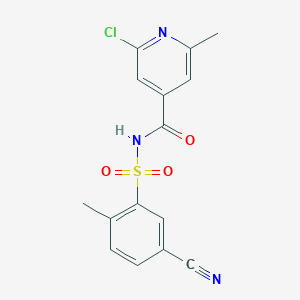

The compound , "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone," is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized and characterized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as triazolyl, azetidinyl, and pyrazolyl rings are present in the compounds discussed in the papers, which suggests relevance in the context of antimicrobial and antimalarial activities .

Synthesis Analysis

The synthesis of related azetidinone derivatives has been described in the literature. For instance, a compound with a pyrazolone base was prepared through Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine to yield azetidinone analogs . Similarly, triazolyl-substituted pyrazolopyrimidinamines were synthesized using click chemistry, which is a powerful tool for constructing such complex molecules efficiently . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows that the heterocyclic ring systems are often planar or nearly planar, which can influence the molecule's interaction with biological targets. For example, an 8-methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine methanol disolvate was found to have a planar heterocyclic ring system and formed specific hydrogen bond interactions in the crystal . These structural features are important for the binding affinity and specificity of the compound towards biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their potential as inhibitors or antimicrobial agents. The triazolyl group, for instance, is known for its participation in click chemistry reactions, which are widely used for creating diverse libraries of compounds for biological screening . The azetidinone derivatives have been evaluated for their antibacterial activities, indicating that they can interact with and possibly inhibit bacterial growth .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The planarity of the heterocyclic systems, the presence of hydrogen bond donors and acceptors, and the potential for π-π interactions, as seen in the crystal structure of related compounds, suggest that the compound may have similar solubility, stability, and intermolecular interaction characteristics . These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Novel Synthetic Approaches

Research in the area of pyrazole and triazole derivatives often focuses on developing novel synthetic methodologies for these compounds due to their potential applications in various fields. For example, a study detailed a novel and efficient synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives through a sequential Knoevenagel/Michael/aldol reaction. These methodologies are crucial for creating compounds with potential applications in pharmaceuticals and materials science (Hote & Lokhande, 2014).

Antimicrobial and Anticancer Properties

Several pyrazole and triazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, a series of novel pyrazole derivatives showed promising anticancer activity, outperforming the reference drug doxorubicin in some cases. These findings highlight the potential of such compounds in developing new chemotherapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Design

Research into these compounds also extends to molecular docking studies, which are essential for drug design. A study on 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated their potential as anticancer and antimicrobial agents through molecular docking studies. Such research aids in understanding the interaction mechanisms at the molecular level and helps in the design of compounds with targeted biological activities (Katariya, Vennapu, & Shah, 2021).

Applications in Catalysis

The synthesis and application of compounds involving triazole groups have also been explored in catalysis. For example, a study reported on a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. Such catalysts are valuable for facilitating various organic reactions, including the synthesis of potentially bioactive compounds (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Propriétés

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-9-14(10(2)19(3)17-9)15(22)20-6-12(7-20)21-8-13(16-18-21)11-4-5-11/h8,11-12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUQDYRPHFYGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)